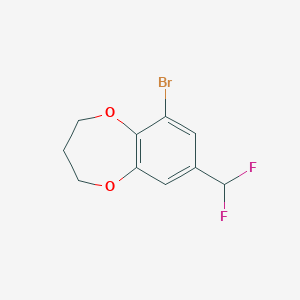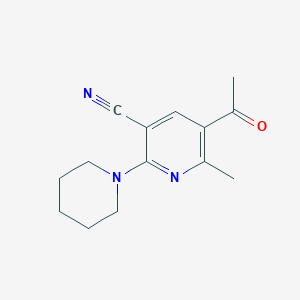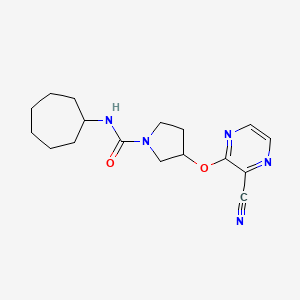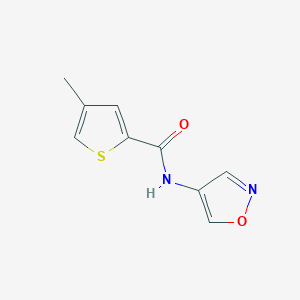
1-(2-Methoxypyridin-4-yl)-4-(oxolan-3-ylmethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(oxolan-3-ylmethyl)piperazin-2-one, commonly known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MP-10 is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The exact mechanism of action of MP-10 is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It may also modulate the activity of other neurotransmitter systems, including the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects
MP-10 has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, alterations in receptor density and sensitivity, and changes in gene expression. These effects may underlie its anxiolytic, antidepressant, and antipsychotic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MP-10 in lab experiments is its specificity for certain neurotransmitter systems, which allows researchers to investigate the role of these systems in various behaviors and physiological processes. However, one limitation is that its effects may be influenced by factors such as dose and route of administration, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research involving MP-10. One area of interest is its potential use in the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, further studies are needed to elucidate its exact mechanism of action and to determine the optimal dosing and administration protocols for its use in research.
Métodos De Síntesis
The synthesis of MP-10 involves a multi-step process that begins with the reaction of 2-chloro-4-methoxypyridine with sodium hydride to form the corresponding pyridine salt. This is then reacted with 3-(chloromethyl)oxirane to form the oxirane derivative, which is then hydrolyzed to form MP-10.
Aplicaciones Científicas De Investigación
MP-10 has been widely used in scientific research due to its ability to modulate the activity of various neurotransmitter systems in the brain. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties, and has been used in studies investigating the mechanisms underlying these effects.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(oxolan-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-20-14-8-13(2-4-16-14)18-6-5-17(10-15(18)19)9-12-3-7-21-11-12/h2,4,8,12H,3,5-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCTIOYLYRPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-methoxyphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2667586.png)

![N-benzyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2667589.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2667591.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B2667593.png)
![8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2667594.png)

![N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2667600.png)
![2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2667602.png)